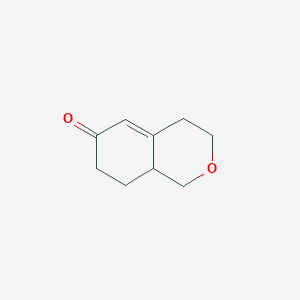

1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one

Description

Significance of the Hexahydroisochromanone Scaffold in Contemporary Organic Chemistry

The hexahydroisochromanone scaffold is a structural motif of considerable interest in organic synthesis. Its significance stems from its presence as a core component in a variety of natural products and its utility as a synthetic intermediate. Analogous to the celebrated Wieland-Miescher ketone, which is a cornerstone in the synthesis of steroids and terpenoids, the hexahydroisochromanone framework provides a rigid bicyclic system that can be stereoselectively functionalized. wikipedia.org

The strategic importance of this scaffold lies in its potential application as a key intermediate in the synthesis of novel selective glucocorticoid receptor modulators. ucl.ac.uk Glucocorticoid receptors are crucial targets in the treatment of inflammatory diseases, and the development of selective modulators aims to separate the beneficial anti-inflammatory effects from the adverse side effects associated with current glucocorticoid drugs. ucl.ac.uk The synthesis of complex heterocyclic structures, such as pyrazoles, for this purpose can be facilitated by starting with a pre-formed bicyclic ketone like 1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one. ucl.ac.uk

Historical Context and Evolution of Research on Hexahydroisochromanone Systems

The pursuit of synthetic routes to hexahydroisochromanone systems is historically linked to the development of annulation reactions, most notably the Robinson annulation. This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation, has been a primary method for constructing six-membered rings in bicyclic and polycyclic systems. rsc.org The synthesis of the Wieland-Miescher ketone via a Robinson annulation is a classic example of this strategy's success. wikipedia.org

However, the application of traditional synthetic methodologies to produce specific analogues like this compound has not been straightforward. Research into the synthesis of this particular Wieland-Miescher ketone analogue revealed that the conventional Robinson annulation approach proved to be unsuccessful. ucl.ac.uk This challenge necessitated the exploration of alternative synthetic strategies, highlighting the evolving nature of organic synthesis where established methods must be adapted or completely re-envisioned to access novel molecular architectures.

A significant breakthrough in the synthesis of this class of compounds came with the development of a multi-step route that deviates from the traditional Robinson annulation. This alternative pathway, involving a key Birch reduction step, ultimately afforded the desired methoxy-protected Wieland-Miescher ketone analogue. ucl.ac.uk The Birch reduction, a dissolving metal reduction of aromatic rings, allows for the formation of non-conjugated cyclohexadienes, which can then be further elaborated to the desired bicyclic ketone. harvard.edu This successful, albeit more complex, synthetic route underscores the intricate challenges and innovative solutions that characterize the evolution of research on hexahydroisochromanone systems.

While detailed spectroscopic and crystallographic data for this compound are not widely published in readily accessible literature, its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₂O₂ |

| Molar Mass | 152.19 g/mol |

| CAS Number | 96728-48-2 |

This interactive data table provides a concise summary of the key physical properties of the compound.

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,7,8,8a-hexahydroisochromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h5,8H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTXBQICDZEGQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C2C1COCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,4,7,8,8a Hexahydro 6h Isochromen 6 One and Its Analogues

Total Synthesis Approaches to the Hexahydroisochromanone Core

The construction of the fused bicyclic system of the hexahydroisochromanone core requires careful strategic planning to control the formation of the carbocyclic and heterocyclic rings, as well as the stereochemistry of the ring junction.

Strategic Disconnections and Retrosynthetic Analyses

Retrosynthetic analysis, the process of mentally deconstructing a target molecule into simpler, commercially available starting materials, is fundamental to planning a synthesis. For the hexahydroisochromanone scaffold, two primary strategic disconnections are commonly considered.

The most powerful and convergent disconnection relies on the Intramolecular Diels-Alder (IMDA) reaction . This strategy disconnects the two C-C bonds formed during the cycloaddition, revealing an acyclic triene-ester precursor. This approach is highly efficient as it constructs the bicyclic core and sets up to four stereocenters in a single step. The stereochemistry of the newly formed ring junction is predictably cis-fused, a common feature of intramolecular Diels-Alder reactions that form six-membered rings. masterorganicchemistry.com

A second, more linear approach involves a lactonization disconnection . Here, the ester bond of the δ-lactone is disconnected. This reveals a cis-substituted cyclohexane (B81311) precursor containing a carboxylic acid (or its derivative) and a hydroxyethyl (B10761427) side chain. This strategy separates the synthesis of the two rings into distinct phases: formation of the functionalized carbocycle followed by the cyclization of the lactone ring.

Conventional Multistep Synthetic Pathways

Conventional syntheses build the molecular framework in a stepwise fashion, allowing for the isolation and purification of intermediates. Following the lactonization retrosynthetic pathway, a typical multistep synthesis of the hexahydroisochromanone core can be envisioned.

The synthesis would begin with the construction of a suitable cyclohexene (B86901) derivative. For instance, a starting material like 1-cyclohexenecarboxylic acid could be elaborated. The required two-carbon side chain could be installed via conjugate addition or alkylation. Subsequent steps would focus on introducing the necessary hydroxyl functionality at the correct position, often involving reductions or hydroxylations. The final key step is the lactonization, where the tethered carboxylic acid and alcohol functionalities are cyclized to form the δ-lactone ring. This cyclization is often promoted by acid catalysis or through conversion of the carboxylic acid to a more reactive species. Electrophile-induced cyclizations, such as iodolactonization, are also a viable method for achieving this transformation, simultaneously forming the lactone and functionalizing the carbocycle.

Cascade and Annulation Reactions in Hexahydroisochromanone Construction

The Intramolecular Diels-Alder (IMDA) reaction stands as the quintessential annulation strategy for this target. In this reaction, a substrate containing both a diene and a dienophile linked by a suitable tether undergoes a thermally or Lewis acid-catalyzed [4+2] cycloaddition. masterorganicchemistry.com This single transformation forges the bicyclic skeleton, creating the cyclohexene ring and the dihydropyran ring of the lactone simultaneously. The reaction is known for its high stereoselectivity, typically yielding the thermodynamically favored cis-fused decalin-type system. The efficiency of this approach makes it a preferred method in the synthesis of complex natural products containing this core structure.

Below is a table summarizing typical conditions for thermal IMDA reactions leading to bicyclic lactone systems.

| Diene Precursor | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Methyl (2E,7E)-nona-2,7-dienoate | Toluene, 200 °C | Hexahydroisochromanone analogue | 75 | 5:1 (cis/trans) |

| Ethyl (2E,8E)-deca-2,8-dienoate | Xylene, sealed tube, 220 °C | Seven-membered ring fused lactone | 68 | 4:1 (cis/trans) |

| Sorbyl acrylate | Benzene, 180 °C | Hexahydroisochromanone core | 82 | >10:1 (endo/exo) |

This table is generated based on representative data for intramolecular Diels-Alder reactions forming similar bicyclic lactone structures.

Chemoenzymatic Synthetic Routes for Hexahydroisochromanone Scaffolds

Chemoenzymatic synthesis combines the power of traditional organic chemistry with the high selectivity of biological catalysts. researchgate.net Enzymes can be used to introduce chirality into precursors, which are then converted into the final target molecule using chemical methods. This approach is particularly valuable for producing enantiomerically pure compounds. cabidigitallibrary.org

A common chemoenzymatic strategy for accessing chiral hexahydroisochromanone scaffolds involves the enzymatic kinetic resolution of a racemic precursor. For example, a racemic alcohol that is a precursor to the bicyclic core can be selectively acylated using a lipase (B570770), such as Candida antarctica lipase B (CAL-B), and an acyl donor like vinyl acetate (B1210297). The enzyme selectively acylates one enantiomer of the alcohol, leaving the other unreacted. The resulting mixture of the acylated and unacylated alcohols can then be easily separated. Each of these enantiomerically enriched precursors can then be carried forward through chemical steps to synthesize the corresponding (+) or (-) enantiomer of the target hexahydroisochromanone.

| Racemic Substrate | Enzyme | Acyl Donor | Product 1 (ee%) | Product 2 (ee%) | Conversion (%) |

| (±)-4-(hydroxymethyl)cyclohex-1-ene | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate | (R)-alcohol (>99) | (S)-acetate (>99) | ~50 |

| (±)-trans-2-phenyl-δ-hydroxy-γ-lactone | CAL-B | Vinyl Propionate | (+)-hydroxylactone (99) | (+)-propionate (96) | >49 |

| (±)-1-(cyclohex-2-en-1-yl)ethan-1-ol | Candida rugosa Lipase | Isopropenyl Acetate | (S)-alcohol (98) | (R)-acetate (95) | ~50 |

This table illustrates typical results for lipase-catalyzed kinetic resolutions of relevant alcohol and lactone precursors, demonstrating the high enantioselectivities achievable. cabidigitallibrary.org

Enantioselective Synthesis of 1,3,4,7,8,8A-Hexahydro-6H-isochromen-6-one and its Stereoisomers

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods that directly generate a single enantiomer of a target molecule, known as asymmetric synthesis, are of paramount importance. uwindsor.ca

Asymmetric Catalysis in Hexahydroisochromanone Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral molecules. Both chiral metal complexes and small organic molecules (organocatalysts) have been successfully employed. nih.gov

For the synthesis of the hexahydroisochromanone core, asymmetric organocatalysis offers a powerful strategy for controlling stereochemistry during the key ring-forming step. princeton.edu Drawing parallels from the celebrated Hajos-Parrish-Eder-Sauer-Wiechert reaction for the synthesis of the Wieland-Miescher ketone, a chiral amine catalyst like L-proline or a MacMillan catalyst can be used to facilitate an enantioselective intramolecular Michael addition or Diels-Alder reaction. wikipedia.orgresearchgate.net

In the context of an asymmetric IMDA reaction, the organocatalyst activates the dienophile portion of the acyclic precursor by reversibly forming a chiral iminium ion. This activation lowers the LUMO of the dienophile, accelerating the Diels-Alder reaction. The chiral environment provided by the catalyst directs the approach of the diene, leading to the formation of one enantiomer of the cis-fused cycloadduct over the other. This method allows for the direct and highly enantioselective synthesis of the hexahydroisochromanone core.

| Reaction Type | Catalyst | Substrate | Product ee (%) | Yield (%) |

| Asymmetric Robinson Annulation | (S)-Proline | 2-methyl-1,3-cyclohexanedione | (S)-Wieland-Miescher Ketone (76) | 49 |

| Asymmetric Diels-Alder | MacMillan Catalyst (Imidazolidinone) | Cyclopentadiene + Cinnamaldehyde | exo-Adduct (93) | 99 |

| Asymmetric Michael/Aldol (B89426) Cascade | Diarylprolinol Silyl (B83357) Ether | Crotonaldehyde + Ketoester | Bicyclic Dienone (88) | 75 |

This table presents data from landmark organocatalytic annulation reactions that are analogous to the strategies used for hexahydroisochromanone synthesis, showcasing the high levels of enantioselectivity achieved. nih.govprinceton.eduwikipedia.org

Chiral Auxiliary and Ligand-Controlled Approaches

Achieving enantiomerically pure compounds is a critical goal in modern synthesis, particularly for pharmaceutical applications where different enantiomers can have vastly different biological activities. wikipedia.org Chiral auxiliaries and ligand-controlled catalysis are two powerful strategies to introduce stereochemical control during a reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org Common examples of chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams. wikipedia.org These auxiliaries create a chiral environment that biases the approach of reagents to one face of the molecule, leading to high diastereoselectivity. wikipedia.org For the synthesis of hexahydroisochromenone scaffolds, a chiral auxiliary could be attached to a precursor fragment, guiding a key bond-forming reaction, such as an aldol or Michael addition, before being cleaved to yield the enantiomerically enriched core structure.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelate to direct alkylation. |

| Pseudoephedrine | Alkylation of Carboxylic Acids | The methyl group directs the configuration of the addition product. wikipedia.org |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Offers high diastereoselectivity due to steric hindrance. wikipedia.org |

Ligand-controlled asymmetric catalysis offers an alternative, often more atom-economical, approach. In this method, a small amount of a chiral ligand coordinates to a metal catalyst, creating a chiral catalytic species that promotes the formation of one enantiomer over the other. researchgate.net The development of chiral imidazoline (B1206853) ligands, for example, has been significant in various asymmetric organic reactions. researchgate.net In the context of hexahydroisochromenone synthesis, a chiral ligand-metal complex could catalyze key transformations like asymmetric hydroboration or reductive coupling reactions of precursor molecules, thereby establishing the desired stereochemistry with high enantioselectivity. researchgate.netresearchgate.net A notable advantage is that the chirality resides in the recyclable catalyst, not on the substrate itself. york.ac.uk

Diastereoselective Synthesis Strategies

Many complex molecules, including analogues of hexahydroisochromenone, contain multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration of these centers. One powerful strategy is the use of domino reactions, where multiple bond-forming events occur in a single synthetic operation.

For instance, a highly diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives, which are structurally related to hexahydroisochromenones, has been achieved through a domino Michael/Michael/hemiacetalization reaction. nih.gov This reaction, catalyzed by modularly designed organocatalysts (MDOs), allows for the selective formation of different diastereomers from the same set of starting materials—trans-2-hydroxy-β-nitrostyrenes and trans-7-oxo-5-heptenals. nih.gov By carefully selecting the appropriate MDO, which is self-assembled from amino acid and cinchona alkaloid derivatives, either diastereomer can be obtained with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to >99% ee). nih.gov

The control of stereochemistry in such reactions often relies on the precise arrangement of substrates around the catalyst, which dictates the trajectory of the nucleophilic attack. The nature of protecting groups on reactants can also be a major determinant of anomeric selectivity through neighboring group participation, which typically leads to 1,2-trans glycosides in oligosaccharide synthesis, a principle that can be applied to other heterocyclic systems. nih.gov

Green Chemistry Principles in Hexahydroisochromanone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com This paradigm shift is increasingly influencing the synthesis of complex molecules like hexahydroisochromanones.

Solvent-Free and Atom-Economical Methodologies

One of the core principles of green chemistry is the reduction or elimination of organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov Solvent-free reactions, sometimes referred to as solid-state reactions or neat reactions, can offer significant advantages, including reduced pollution, lower costs, and simplified processes and handling. nih.govcmu.edu These reactions can be conducted by grinding solid reactants together, sometimes with a catalytic amount of acid, which can lead to stereoselective formation of products without the need for harmful solvents or tedious work-ups. rsc.org For example, a KIO3-catalyzed, solvent-free approach has been developed for the synthesis of 3-selenyl- and 3-sulfenyl-chromones using enaminones and diorganyl dichalcogenides. nih.gov

Atom economy is another fundamental concept of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. jocpr.comrsc.org Reactions with high atom economy, such as addition reactions (e.g., Diels-Alder) and catalytic hydrogenation, are inherently less wasteful. jocpr.comrsc.org The Diels-Alder reaction, for instance, can exhibit 100% atom economy as all atoms from the reactants are incorporated into the product. jocpr.com Designing a synthesis for the hexahydroisochromenone scaffold that utilizes cycloadditions or other atom-economical transformations would significantly enhance its sustainability. nih.gov

Microwave-Assisted and Ultrasonic Irradiation Methods

Alternative energy sources are a key tool in green chemistry for enhancing reaction rates and reducing energy consumption. Microwave-assisted synthesis utilizes microwave energy for rapid and uniform heating, which can dramatically reduce reaction times from hours or days to minutes. researchgate.netresearchgate.net This technique often leads to higher yields and improved product purity compared to conventional heating methods. researchgate.net It has been successfully applied to the synthesis of various heterocyclic compounds, including 2H-chromene derivatives and hexahydroquinolines. mdpi.combibliomed.org

Ultrasonic irradiation, or sonochemistry, uses the energy of sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process creates localized "hot spots" with extremely high temperatures and pressures, which can accelerate reactions, sometimes by nearly a million-fold. ekb.egresearchgate.net The benefits of ultrasound-assisted synthesis include higher yields, greater purity, shorter reaction times, and the ability to conduct reactions under milder conditions. ekb.egwiley-vch.de This green technique has been used for a wide range of organic reactions, including condensations and Michael additions. researchgate.net

Table 2: Comparison of Green Chemistry Techniques

| Technique | Principle | Advantages |

|---|---|---|

| Solvent-Free | Eliminates or reduces the use of organic solvents. nih.gov | Reduced pollution, lower cost, simpler workup. nih.govcmu.edu |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. rsc.org | Minimizes waste, increases efficiency. jocpr.com |

| Microwave-Assisted | Rapid, uniform heating using microwave energy. researchgate.net | Drastically reduced reaction times, higher yields, improved purity. researchgate.net |

Development of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher selectivity and under milder conditions, often reducing waste and energy consumption. scrivenerpublishing.com The development of sustainable catalytic systems focuses on catalysts that are highly active, selective, recoverable, and reusable. scrivenerpublishing.com This includes heterogeneous catalysts, organocatalysts, and biocatalysts.

Recent efforts have focused on designing catalysts that can function in greener solvents like water or under solvent-free conditions. soton.ac.uk For example, novel bifunctional ureas and thioureas immobilized on a polymer support have been developed as recoverable and reusable organocatalysts for stereoselective reactions under solvent-free conditions. rsc.org Similarly, research into ruthenium-catalyzed oxidations has led to ligand-free methods with low catalyst loading. semanticscholar.org The application of such sustainable catalytic systems to the key bond-forming steps in the synthesis of the this compound scaffold would represent a significant advance in green and efficient chemical manufacturing.

Synthetic Challenges and Strategies for Enhancing Scaffold Complexity

While significant progress has been made in synthesizing core heterocyclic structures, numerous challenges remain, particularly in creating more complex and diverse analogues of the hexahydroisochromenone scaffold. A primary challenge in synthetic medicinal chemistry is the optimization of multiple drug-like properties simultaneously, such as potency, selectivity, and metabolic stability. hilarispublisher.com

One of the major hurdles is the stereoselective installation of multiple stereocenters, especially quaternary carbons. nih.gov While methods like chiral auxiliary and asymmetric catalysis are powerful, their application to increasingly complex substrates can be unpredictable. Furthermore, the development of robust methods for late-stage functionalization of the hexahydroisochromenone core is crucial. This would allow for the rapid generation of a library of analogues for biological screening without having to re-synthesize the entire molecule from scratch for each new derivative. C-H activation is an emerging strategy that avoids the need for pre-functionalized starting materials, thereby improving step and atom economy. soton.ac.ukrsc.org

Another significant challenge is overcoming drug resistance in various therapeutic areas, which requires the development of compounds with novel mechanisms of action. hilarispublisher.com This necessitates the synthesis of structurally unique and complex hexahydroisochromenone derivatives. Strategies to enhance scaffold complexity could involve:

Domino and Cascade Reactions: To rapidly build molecular complexity in a single step. nih.gov

Multi-component Reactions: Combining three or more reactants in one pot to create complex products efficiently. bibliomed.org

Bio-inspired Synthesis: Mimicking biosynthetic pathways to construct complex natural product-like scaffolds. nih.gov

Late-Stage C-H Functionalization: To introduce diverse functional groups onto the core scaffold at a late stage of the synthesis. rsc.org

Addressing these challenges requires continuous innovation in synthetic methodology, drawing from principles of asymmetric catalysis, green chemistry, and physical organic chemistry to design efficient, selective, and sustainable routes to novel and complex hexahydroisochromenone analogues.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Camphorsultam |

| Evans' oxazolidinones |

| Hexahydro-6H-benzo[c]chromen-6-one |

| Pseudoephedrine |

| trans-2-hydroxy-β-nitrostyrene |

Addressing Regioselectivity and Stereochemical Control

The formation of the hexahydroisochromanone scaffold involves reactions where multiple outcomes are possible, making selectivity a primary concern.

Regioselectivity , the control over which position on a molecule reacts, is fundamental in these syntheses. wikipedia.org In constructing the isochromanone ring, reactions must be directed to ensure the correct connectivity of atoms. For instance, in cycloaddition or annulation strategies, the orientation of the reacting partners determines the final structure. The use of directing groups, which can steer a reagent to a specific location through coordination or steric effects, is a common strategy to achieve high regioselectivity. Similarly, the choice of catalyst can profoundly influence the regiochemical outcome of a reaction.

Stereochemical control is the ability to produce a specific stereoisomer, which is critical as the biological activity of a molecule is often dependent on its three-dimensional structure. fiveable.merijournals.com The this compound structure contains multiple stereocenters, meaning numerous stereoisomers are possible. Achieving stereochemical control is a significant challenge, often addressed through several key strategies: researchgate.net

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. rijournals.com

Substrate Control: Using a starting material that already contains the desired stereochemistry, which then directs the stereochemical outcome of subsequent reactions.

Reagent Control: Utilizing reagents that selectively attack one face of a molecule, often due to steric hindrance, a principle known as steric approach control. scribd.com

The development of methods that provide complete stereochemical control is a major goal, allowing for the synthesis of any desired diastereoisomer of a target molecule by carefully choosing the reaction conditions and reagents. rsc.org

Table 1: Strategies for Achieving Selectivity in Hexahydroisochromanone Synthesis

| Control Type | Strategy | Description | Key Factors |

|---|---|---|---|

| Regioselectivity | Directing Groups | Functional groups that guide a reagent to a specific site. | Coordination, Steric Hindrance |

| Catalysis | Use of catalysts that favor a specific reaction pathway. | Catalyst Design, Ligand Effects | |

| Reaction Conditions | Manipulation of temperature, solvent, or pressure. | Transition State Energetics | |

| Stereocontrol | Asymmetric Catalysis | Chiral catalysts create a chiral environment for the reaction. | Catalyst-Substrate Interaction |

| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct the reaction. | Ease of Attachment/Removal | |

| Substrate-Directing | Existing stereocenters in the starting material guide new stereocenter formation. | Molecular Conformation |

Overcoming Limitations in Building Polycyclic Hexahydroisochromanone Systems

Incorporating the hexahydroisochromanone core into larger, polycyclic systems introduces additional layers of complexity. The construction of multiple fused or bridged rings requires robust synthetic methods that can overcome challenges related to ring strain, steric hindrance, and the propagation of stereochemical information across the molecular framework.

One major limitation is the difficulty in controlling the diastereoselectivity of reactions that form new rings onto the existing hexahydroisochromanone template. The conformational rigidity of the initial ring system can influence the trajectory of incoming reagents, but predicting the outcome can be difficult. Domino or cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex polycyclic skeletons. rsc.org For instance, palladium-catalyzed domino annulation reactions have been developed to create polycyclic compounds containing chromone (B188151) cores in a highly diastereoselective manner. rsc.org

Another challenge lies in the functionalization of the polycyclic skeleton after its construction. The reactivity of specific positions can be altered by the complex three-dimensional structure, sometimes rendering desired transformations difficult. Researchers have developed novel radical-based methods to construct N-containing polycyclic systems with high regio- and stereoselectivity, demonstrating how new approaches can overcome the limitations of traditional methods. rsc.org The synthesis of strained polycyclic hydrocarbons highlights the need for careful, stepwise introduction of functional groups to avoid unwanted side reactions like resinification. mdpi.com

Innovations in Protecting Group Strategies and Functional Group Compatibility

In the multistep synthesis of complex molecules like hexahydroisochromanone analogues, protecting groups are indispensable tools. jocpr.com They serve to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. jocpr.comresearchgate.net The success of a complex synthesis often hinges on the judicious choice and implementation of a protecting group strategy. semanticscholar.org

Functional group compatibility is a critical consideration in any synthetic step. fiveable.me This refers to the ability of the reagents used to effect a desired transformation without reacting with other functional groups present in the molecule. fiveable.meresearchgate.net An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and removable selectively under mild conditions without affecting the rest of the molecule. jocpr.com

Innovations in this area focus on the development of orthogonal protecting groups . jocpr.com This strategy involves using multiple protecting groups in the same molecule that can be removed under distinct sets of conditions. For example, one group might be removed with acid, another with base, and a third by hydrogenation. This allows for the selective unmasking of specific functional groups at various stages of the synthesis, enabling the sequential elaboration of the molecular structure.

The choice of protecting groups can also influence the reactivity and stereochemical outcome of reactions. researchgate.netresearchgate.net This dual role as both a shield and a directing element is a key aspect of modern synthetic strategy. For example, bulky silyl ethers can not only protect an alcohol but also sterically direct a reagent to the opposite face of the molecule.

Table 2: Common Protecting Groups and Their Orthogonal Deprotection Conditions

| Protecting Group | Functional Group Protected | Deprotection Conditions | Stability |

|---|---|---|---|

| Benzyl (Bn) | Alcohol, Amine | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid and base |

| tert-Butyldimethylsilyl (TBDMS) | Alcohol | Fluoride ion (e.g., TBAF) | Stable to base, weak acid |

| Fmoc | Amine | Base (e.g., Piperidine) | Stable to acid |

| Benzylidene acetal | 1,2- or 1,3-Diol | Acidic Hydrolysis | Stable to base, hydrogenation |

| p-Methoxybenzyl (PMB) | Alcohol | Oxidative Cleavage (e.g., DDQ, CAN) | Stable to acid and base |

Advanced Spectroscopic and Computational Methods for Structural Elucidation of Hexahydroisochromanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework and deduce the stereochemical relationships between different parts of the molecule. uobasrah.edu.iqopenpubglobal.com

Proton NMR (¹H NMR) is fundamental for identifying the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Signal multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons through spin-spin coupling, described by the coupling constant (J) in Hertz (Hz). Integration of the signal area provides the relative number of protons responsible for the signal. libretexts.org

For a hexahydroisochromanone derivative, the ¹H NMR spectrum reveals distinct signals for protons in different regions of the bicyclic system. Protons adjacent to the ether oxygen (e.g., at C1 and C3) are typically shifted downfield compared to those on the carbocyclic ring. The proton at the bridgehead position (C8a) often shows complex multiplicity due to coupling with multiple neighboring protons.

Table 1: Representative ¹H NMR Data for a Substituted Hexahydroisochromanone Derivative Note: Data are hypothetical for 1-methyl-1,3,4,7,8,8a-hexahydro-6H-isochromen-6-one to illustrate typical values.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 | 3.85 | m | - | 1H |

| H-3α | 3.60 | dd | 11.5, 4.5 | 1H |

| H-3β | 3.95 | dd | 11.5, 2.0 | 1H |

| H-4α | 1.80 | m | - | 1H |

| H-4β | 2.15 | m | - | 1H |

| H-7 | 5.90 | s | - | 1H |

| H-8α | 2.40 | m | - | 1H |

| H-8β | 2.65 | m | - | 1H |

| H-8a | 2.50 | m | - | 1H |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope, C-C coupling is not observed, and spectra are typically recorded with proton decoupling, resulting in a single sharp line for each chemically distinct carbon atom. pressbooks.pub The chemical shift range for ¹³C is much wider than for ¹H (0-220 ppm), which minimizes signal overlap. pressbooks.pub

In the ¹³C NMR spectrum of a hexahydroisochromanone derivative, the carbonyl carbon (C6) is the most downfield signal, typically appearing around 200 ppm. Carbons bonded to the ether oxygen (C1, C8a) resonate in the 60-80 ppm range, while the remaining sp³ and sp² carbons of the rings appear at higher fields.

Table 2: Representative ¹³C NMR Data for a Substituted Hexahydroisochromanone Derivative Note: Data are hypothetical for 1-methyl-1,3,4,7,8,8a-hexahydro-6H-isochromen-6-one.

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 75.4 |

| C-3 | 68.2 |

| C-4 | 35.1 |

| C-4a | 165.3 |

| C-5 | 125.8 |

| C-6 | 199.5 |

| C-7 | 38.9 |

| C-8 | 30.7 |

| C-8a | 79.8 |

For complex molecules like hexahydroisochromanone derivatives, one-dimensional NMR spectra can be difficult to fully interpret due to signal overlap and complex coupling patterns. Two-dimensional (2D) NMR experiments spread the information across two frequency axes, resolving these issues and revealing specific correlations between nuclei. cam.ac.uknih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com A cross-peak at the intersection of the frequencies of two protons (F1, F2) indicates that they are spin-coupled. This is invaluable for tracing out proton-proton connectivity within the fused ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. openpubglobal.com Each cross-peak correlates a signal in the ¹H spectrum with a signal in the ¹³C spectrum, allowing for definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to three bonds). openpubglobal.com It is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons by observing their correlation to nearby protons. For instance, the protons on C1 and C8 would show HMBC correlations to the bridgehead carbon C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY reveals through-space proximity of nuclei. Cross-peaks connect protons that are physically close to each other, regardless of whether they are bonded. This is essential for determining the relative stereochemistry, such as the cis or trans fusion of the rings and the orientation of substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uobasrah.edu.iq It is used to determine the molecular weight of a compound and can provide structural information based on the fragmentation patterns of the molecular ion. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's exact mass, which can be used to calculate its unique elemental formula. This is a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule, as it distinguishes between compounds that have the same nominal mass but different elemental compositions. For example, HRMS could easily distinguish a hexahydroisochromanone derivative (C₁₀H₁₄O₂) from an isobaric hydrocarbon (C₁₂H₂₂).

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nih.gov This process, often involving collision-induced dissociation (CID), provides detailed structural information by revealing how the molecule breaks apart. wikipedia.org

The fragmentation of a hexahydroisochromanone core is influenced by the presence of the ketone and ether functionalities. Common fragmentation pathways can include:

Retro-Diels-Alder Reaction: The cyclohexene (B86901) ring portion of the molecule can undergo a characteristic retro-Diels-Alder cleavage, breaking the molecule into two smaller, predictable fragments.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones, leading to the loss of alkyl or other radicals. miamioh.edu

Cleavage adjacent to the Ether Oxygen: The C-O bonds of the ether can also cleave, leading to characteristic fragment ions. youtube.com

By analyzing these fragmentation patterns, researchers can piece together the structure of the original molecule and confirm the connectivity of its constituent parts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific chemical bonds can be observed. For a compound such as 1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one, the key functional groups are the saturated ketone (C=O) and the cyclic ether (C-O-C).

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For a saturated, six-membered ring ketone, this peak is typically observed in the range of 1725-1705 cm⁻¹. The exact position can be influenced by ring strain and other structural features. The other key functional group is the ether linkage, which is identified by its C-O-C stretching vibrations. These typically appear as strong bands in the fingerprint region of the spectrum, generally between 1260-1000 cm⁻¹. The asymmetric stretch is usually stronger and found at a higher frequency than the symmetric stretch. Additionally, the spectrum will be populated by C-H stretching vibrations from the aliphatic CH₂ and CH groups, typically appearing just below 3000 cm⁻¹.

Detailed research findings for related heterocyclic structures demonstrate that these absorption bands are reliable indicators of the core molecular framework. d-nb.infomdpi.com

Table 1. Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2990 - 2850 | Medium to Strong |

| Ketone (C=O) | Stretching | 1725 - 1705 | Strong, Sharp |

| Ether (C-O-C) | Asymmetric Stretching | 1260 - 1150 | Strong |

| Ether (C-O-C) | Symmetric Stretching | 1150 - 1000 | Medium to Strong |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

While IR spectroscopy identifies functional groups, X-ray crystallography provides an unparalleled, definitive determination of a molecule's three-dimensional structure at the atomic level. dntb.gov.uarsc.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. rsc.org The pattern of diffracted X-rays allows for the calculation of an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. dntb.gov.uarsc.org This yields unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules like hexahydroisochromanone derivatives, the absolute stereochemistry and solid-state conformation.

The structural elucidation of a closely related analogue, 6,7-Dimethyl-3,4,4a,7,8,8a-hexahydroisochromen-1-one, highlights the power of this method. researchgate.net In a study by Kayal and McKee, the compound was crystallized and its structure determined by single-crystal X-ray diffraction. The analysis revealed that the two rings of the hexahydroisochromenone core are fused in an endo configuration. researchgate.net Such detailed conformational data is vital for understanding the molecule's reactivity and potential interactions. The study provided precise crystallographic parameters that define the molecule's architecture in the solid state.

Table 2. Selected Crystallographic Data for the Analogue 6,7-Dimethyl-3,4,4a,7,8,8a-hexahydroisochromen-1-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell a (Å) | 10.786(3) |

| Unit Cell b (Å) | 11.026(3) |

| Unit Cell c (Å) | 16.892(5) |

| Unit Cell β (°) | 107.03(3) |

| Volume (ų) | 1921.1(9) |

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural Validation

For a complete and robust structural elucidation, the integration of experimental spectroscopic data with theoretical computational methods has become standard practice. mdpi.comnih.gov Density Functional Theory (DFT) is a powerful quantum chemical method used to predict molecular properties, including vibrational frequencies, with a high degree of accuracy. d-nb.info

In this integrated approach, the geometry of the proposed structure, such as this compound, is first optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31++G(d,p)). mdpi.com Following optimization, a vibrational frequency calculation is performed on the minimized geometry. This yields a theoretical IR spectrum, where the calculated frequencies correspond to the different vibrational modes of the molecule.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to allow for a more direct comparison with the experimental spectrum. d-nb.info A strong correlation between the scaled theoretical frequencies and the experimentally observed IR absorption bands provides powerful evidence for the correctness of the proposed structure. This combined approach is particularly useful for assigning complex bands in the fingerprint region of the spectrum and for distinguishing between potential isomers. d-nb.inforesearchgate.net

Table 3. Illustrative Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for the Hexahydroisochromanone Skeleton

| Vibrational Assignment | Experimental IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Deviation (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1715 | 1712 | -3 |

| CH₂ Scissoring | 1460 | 1455 | -5 |

| C-O-C Asymmetric Stretch | 1220 | 1225 | +5 |

| C-O-C Symmetric Stretch | 1090 | 1098 | +8 |

This synergy between experimental spectroscopy and computational chemistry provides a higher level of confidence in the structural assignment than either technique could achieve alone, ensuring a comprehensive and validated molecular structure.

Structure Activity Relationship Sar Studies and Rational Derivatization of the 1,3,4,7,8,8a Hexahydro 6h Isochromen 6 One Scaffold

Experimental Design and Methodologies for SAR Determination

Experimental SAR studies involve the synthesis of a series of related compounds (analogs) and the subsequent evaluation of their biological activities. This process allows researchers to identify which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, and metabolic stability.

The exploration of the SAR for a given scaffold involves methodical chemical alterations. For scaffolds related to isochromenones, such as chromones, this process has been extensively applied to develop agents for various therapeutic areas, including neurodegenerative diseases. nih.gov Modifications can be categorized into peripheral and core alterations.

Peripheral Modifications: This is the most common strategy, involving the introduction, substitution, or removal of functional groups on the existing scaffold. For the hexahydroisochromenone core, potential modification sites are numerous. SAR studies on related chromone (B188151) scaffolds have shown that substitutions on the benzo-fused ring significantly influence biological activity. For instance, the position and nature of substituents can dictate inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are key targets in neurodegenerative disorders. nih.gov

Core Modifications (Scaffold Hopping): This advanced approach involves altering the central ring structure itself. For the hexahydroisochromenone scaffold, this could mean changing ring size, introducing or removing heteroatoms, or altering the stereochemistry at the ring fusion. While more synthetically challenging, scaffold hopping can lead to the discovery of novel intellectual property and compounds with entirely new biological profiles or improved drug-like properties.

The following table illustrates hypothetical SAR data for derivatives of the hexahydroisochromenone scaffold, based on common findings in related heterocyclic systems.

| Compound | Modification (R-group) | Target | Activity (IC₅₀, nM) |

| Parent Scaffold | H | Target X | 1500 |

| Derivative 1 | 7-OH | Target X | 850 |

| Derivative 2 | 7-OCH₃ | Target X | 600 |

| Derivative 3 | 8-Cl | Target X | 450 |

| Derivative 4 | 8-F | Target X | 500 |

| Derivative 5 | 3-Phenyl | Target X | 250 |

| Derivative 6 | 3-(4-Chlorophenyl) | Target X | 95 |

This table is interactive and contains representative data to illustrate SAR principles.

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. chemistrysteps.com The 1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one scaffold is a fused bicyclic system that is not planar, meaning it can adopt different conformations, such as chair, boat, or twist-boat forms for the saturated ring. youtube.com

The relative orientation of substituents (axial vs. equatorial) can dramatically affect binding affinity. sapub.org An axial substituent, for example, might introduce steric hindrance that prevents the molecule from fitting into a binding pocket, whereas an equatorial substituent at the same position might be perfectly oriented to form a key hydrogen bond.

Methods used to study conformational effects include:

X-ray Crystallography: Provides a static, high-resolution picture of the molecule's conformation in the solid state, often when bound to its target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can determine the three-dimensional structure and conformational dynamics of molecules in solution, which is more representative of the biological environment. researchgate.net

Computational Modeling: Molecular mechanics and quantum mechanics calculations can predict the lowest energy (most stable) conformations of a molecule and the energy barriers between different conformations.

Understanding these conformational preferences is key to designing derivatives that are "pre-organized" to adopt the optimal shape for binding, thus enhancing potency.

Computational Approaches to Structure-Activity Relationships

In recent decades, computational methods have become indispensable in drug discovery, accelerating the design-synthesize-test cycle. These in silico techniques use computer simulations to predict the biological activity of molecules, guiding the synthesis of the most promising candidates.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is essentially an equation that correlates calculated molecular properties (descriptors) with experimentally measured activity.

Key components of a QSAR study:

Dataset: A collection of molecules with a common scaffold (like hexahydroisochromenone) and their measured biological activities.

Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules, such as size, shape, lipophilicity (logP), and electronic properties.

Statistical Model: A regression method, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build the predictive model. mdpi.com

For example, a 3D-QSAR study on chromone derivatives as HIV-1 protease inhibitors successfully generated a predictive model. The model indicated that specific steric and electrostatic fields around the scaffold were crucial for activity, providing a roadmap for designing more potent inhibitors. nih.gov Another study on antioxidant chromone derivatives also yielded a highly predictive 3D-QSAR model, highlighting the importance of electronegative groups on one part of the molecule and electropositive groups on another for radical stabilization. mdpi.com

The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²) for the training set and the cross-validated correlation coefficient (q² or r²cv) to measure its predictive power. mdpi.commdpi.com

| QSAR Model | r² (goodness of fit) | q² (predictive ability) | Key Descriptors |

| Model A (2D-QSAR) | 0.85 | 0.72 | LogP, Molar Refractivity, Dipole Moment |

| Model B (3D-QSAR/MFA) | 0.89 | 0.79 | Steric Fields, Electrostatic Fields |

This interactive table shows typical statistical values for robust QSAR models. MFA stands for Molecular Field Analysis.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing QSAR and SAR analysis. Unlike traditional QSAR, which often relies on linear statistical methods, ML algorithms like Random Forests, Support Vector Machines (SVMs), and deep neural networks can capture complex, non-linear relationships between structure and activity. nih.govarxiv.org

Applications in SAR include:

Predictive Modeling: Training on large datasets of active and inactive compounds to predict the activity of new, unsynthesized molecules with higher accuracy than traditional QSAR.

Scaffold Analysis: Identifying key molecular scaffolds that are frequently associated with a desired biological activity. nih.gov

De Novo Design: Generating entirely new molecular structures that are predicted to be active, sometimes discovering novel scaffolds that a human chemist might not have conceived.

While powerful, a challenge for ML models is predicting "activity cliffs"—pairs of structurally very similar compounds that have a large and unexpected difference in biological activity. arxiv.org

Computational drug design strategies are broadly categorized as either ligand-based or structure-based, depending on the available information. iaanalysis.com

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown, but a set of molecules that bind to it (ligands) is available. iaanalysis.comsaromics.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities. LBDD methods include:

Pharmacophore Modeling: A pharmacophore is the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to be active. researchgate.netmdpi.com A model is built from a set of active ligands and then used as a 3D query to screen large virtual libraries for new compounds that match the pharmacophore. nih.gov

3D Shape Similarity: This method searches for molecules that have a similar 3D shape to a known active compound, under the assumption that shape complementarity is a key driver of binding.

Structure-Based Drug Design (SBDD): This powerful approach is possible when the 3D structure of the target protein has been determined (e.g., by X-ray crystallography or Cryo-EM). iaanalysis.comsaromics.com The primary tool in SBDD is molecular docking , a simulation where a virtual library of compounds is computationally "docked" into the binding site of the target. The compounds are then scored based on their predicted binding affinity, allowing researchers to prioritize the most promising candidates for synthesis and testing. iptonline.com This method provides atomic-level insights into how a ligand interacts with its target, guiding precise modifications to the scaffold to improve binding. iptonline.com

Often, a combination of ligand- and structure-based methods provides the most effective path forward for optimizing a scaffold like this compound. iptonline.com

Functionalization Strategies for this compound Derivatives

The inherent structural features of the this compound scaffold, including its multiple stereocenters and varied chemical reactivity at different positions, provide a rich platform for chemical modification. Researchers have capitalized on these features to synthesize libraries of analogs, systematically probing the impact of structural changes on biological activity.

The precise orientation and nature of substituents on the hexahydro-isochromenone core are critical for its interaction with biological macromolecules, such as enzymes and receptors. Strategic derivatization aims to optimize these interactions to achieve higher potency and selectivity. Key positions for modification on the scaffold have been identified through computational modeling and experimental screening.

Alterations to the core structure, even minor ones, can significantly impact how the molecule is recognized by its biological target. For instance, the introduction of alkyl or aryl groups at specific positions can enhance van der Waals interactions within a receptor's binding pocket. The stereochemistry of these substituents is also paramount, as enantiomers or diastereomers often exhibit vastly different biological activities.

The following table summarizes key derivatization points on the this compound scaffold and the rationale for their modification:

| Position of Derivatization | Type of Substituent | Rationale for Modification |

| C-1 | Alkyl, Aryl, Heteroaryl | To explore hydrophobic interactions and potential pi-stacking. |

| C-3 | Varied functional groups | To introduce hydrogen bond donors/acceptors or charged moieties. |

| C-4a (bridgehead) | Methyl, Ethyl | To investigate the impact of steric bulk on binding conformation. |

| C-7 and C-8 | Hydroxyl, Alkoxy, Halogen | To modulate electronic properties and hydrogen bonding capacity. |

Beyond simple steric and hydrophobic modifications, the introduction of a wide array of functional groups has been a cornerstone of SAR studies on the this compound scaffold. These groups are chosen to engage in specific, high-energy interactions with the target protein, such as hydrogen bonds, ionic bonds, and dipole-dipole interactions.

The strategic placement of hydrogen bond donors (e.g., hydroxyl, amine) and acceptors (e.g., carbonyl, ether) has proven to be a particularly effective strategy for enhancing binding affinity. For example, the ketone at the C-6 position is a key hydrogen bond acceptor, and its modification or the introduction of other polar groups in its vicinity can significantly alter the binding mode and potency of the molecule.

Furthermore, the incorporation of ionizable groups, such as carboxylic acids or amines, can facilitate salt bridge formation with charged residues in the active site of an enzyme or the binding pocket of a receptor. This can lead to a substantial increase in binding affinity and can also be used to fine-tune the physicochemical properties of the compound, such as its solubility and cell permeability.

The table below illustrates the introduction of diverse functional groups and their intended specific interactions:

| Functional Group Introduced | Position of Introduction | Intended Specific Interaction |

| Hydroxyl (-OH) | C-7, C-8 | Hydrogen bond donor/acceptor |

| Amine (-NH2) | C-3, C-7 | Hydrogen bond donor, potential for salt bridge formation |

| Carboxylic Acid (-COOH) | C-3 | Hydrogen bond donor/acceptor, salt bridge formation |

| Methoxy (-OCH3) | C-7, C-8 | Hydrogen bond acceptor, steric influence |

| Halogens (F, Cl, Br) | Aromatic substituents | Modulate electronic properties, potential for halogen bonding |

Q & A

Q. How can the molecular structure of 1,3,4,7,8,8A-hexahydro-6H-isochromen-6-one be experimentally validated?

To confirm the structure, use single-crystal X-ray diffraction to resolve bond lengths, angles, and stereochemistry. For example, similar bicyclic compounds like 8-phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-one were characterized via X-ray crystallography (mean C–C bond length = 0.003 Å, R factor = 0.047) . Complementary techniques like NMR spectroscopy (1H/13C) and mass spectrometry (electron ionization) can validate functional groups and molecular weight (C₉H₁₂O₂; MW = 152.19 g/mol) .

Q. What synthetic strategies are recommended for preparing this compound?

Design routes using retrosynthetic analysis (e.g., lactonization of a dihydroxycarboxylic acid precursor) and leverage literature on structurally similar chromenones. For instance, bicyclic systems often employ cycloaddition or ring-closing metathesis . Optimize reaction conditions (solvent, catalyst, temperature) to enhance yield and purity. Document intermediates via TLC, GC-MS, or HPLC .

Q. How can researchers access reliable physicochemical data for this compound?

Consult authoritative databases like NIST Chemistry WebBook or DIPPR Project 801 for experimentally validated properties (e.g., boiling point, solubility). For computational estimates, use quantum mechanical methods (DFT) to predict logP, pKa, or dipole moments . Cross-reference with crystallographic data (unit cell parameters, space group) to assess solid-state behavior .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound?

Apply density functional theory (DFT) to model transition states, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, molecular dynamics simulations can predict conformational stability in solution . Validate calculations against experimental spectroscopic or crystallographic data to refine accuracy .

Q. How can mechanistic ambiguities in its reactions be resolved?

Use isotopic labeling (e.g., ¹⁸O or deuterium) to trace reaction pathways. For lactone ring-opening studies, monitor intermediates via in-situ IR or NMR. Kinetic studies (Eyring plots) can distinguish between concerted or stepwise mechanisms . Compare results with analogous chromenones to identify steric/electronic effects .

Q. How should contradictory data in catalytic applications be analyzed?

Perform statistical error analysis (e.g., standard deviation, confidence intervals) to assess reproducibility. Use multivariate regression to isolate variables (e.g., catalyst loading, solvent polarity). For conflicting spectroscopic results, conduct control experiments (e.g., variable-temperature NMR) to rule out artifacts .

Q. What multidisciplinary approaches enhance its application in drug discovery?

Integrate QSAR modeling to correlate structural motifs (e.g., lactone ring, substituents) with bioactivity. Collaborate with computational chemists to screen virtual libraries for target binding (e.g., viral proteases) . Validate hits via in vitro assays (e.g., enzyme inhibition) and crystallize ligand-target complexes to refine designs .

Q. How can its stability under varying conditions be systematically evaluated?

Design accelerated stability studies (ICH guidelines) with controlled temperature, humidity, and pH. Use HPLC-MS to quantify degradation products. For photostability, expose samples to UV-Vis light and monitor via UV spectroscopy . Compare degradation kinetics with structurally related compounds to identify stabilizing functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.